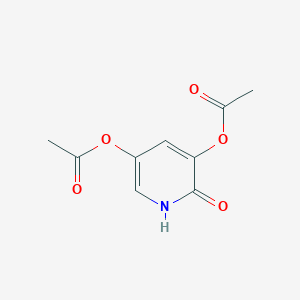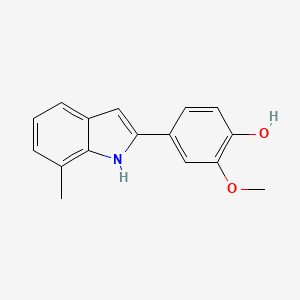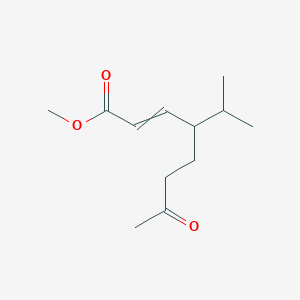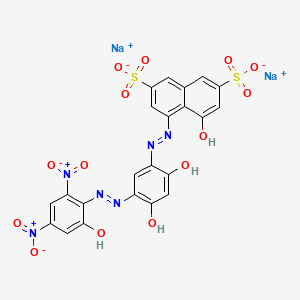
2,7-Naphthalenedisulfonic acid, 4-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-5-hydroxy-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 4-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-5-hydroxy-, disodium salt is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their stability and wide range of colors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-5-hydroxy-, disodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-hydroxy-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 2,4-dihydroxy-5-aminobenzenesulfonic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions of the naphthalene ring.
Neutralization: Finally, the sulfonic acid groups are neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
化学反应分析
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-5-hydroxy-, disodium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
2,7-Naphthalenedisulfonic acid, 4-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-5-hydroxy-, disodium salt has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics due to its vibrant color and stability.
作用机制
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and pH indicator. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with Cellular Components: In biological applications, it interacts with cellular components, making them visible under a microscope.
相似化合物的比较
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 5-(2-(2,4-dihydroxy-5-(2-(2-hydroxy-4,6-dinitrophenyl)diazenyl)phenyl)diazenyl)-4-hydroxy-3-(2-(4-nitrophenyl)diazenyl)-, sodium salt
- 4-hydroxy-3-(4-nitrophenyl)coumarin
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-5-hydroxy-, disodium salt is unique due to its specific structure, which imparts distinct color properties and stability. Its multiple azo groups and sulfonic acid functionalities make it highly soluble in water and suitable for various applications where other similar compounds might not be as effective.
属性
CAS 编号 |
63589-12-8 |
|---|---|
分子式 |
C22H12N6Na2O14S2 |
分子量 |
694.5 g/mol |
IUPAC 名称 |
disodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-4,6-dinitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H14N6O14S2.2Na/c29-17-8-18(30)14(24-26-22-16(28(35)36)3-10(27(33)34)4-20(22)32)7-13(17)23-25-15-5-11(43(37,38)39)1-9-2-12(44(40,41)42)6-19(31)21(9)15;;/h1-8,29-32H,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI 键 |
LKCCLAOFVYYWFO-UHFFFAOYSA-L |
规范 SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N=NC3=CC(=C(C=C3O)O)N=NC4=C(C=C(C=C4O)[N+](=O)[O-])[N+](=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)
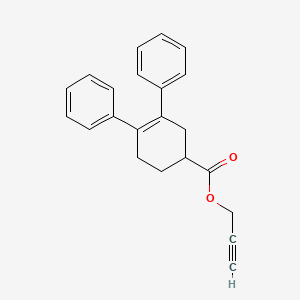
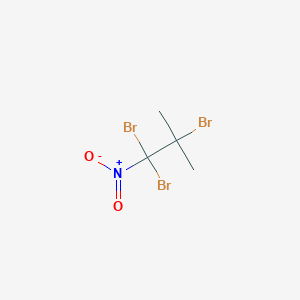


![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)
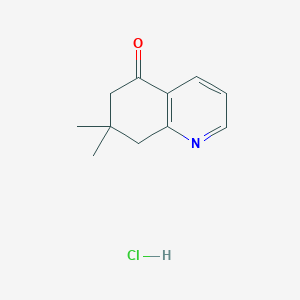
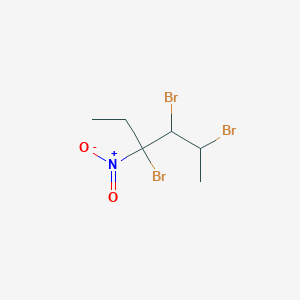
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
